molecular formula C11H13NO3 B8399187 2-(1,2-dihydroxyethyl)-7,8-dihydroquinolin-5(6H)-one

2-(1,2-dihydroxyethyl)-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B8399187
M. Wt: 207.23 g/mol
InChI Key: FCJRSPRCZDTGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-dihydroxyethyl)-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C11H13NO3/c13-6-11(15)9-5-4-7-8(12-9)2-1-3-10(7)14/h4-5,11,13,15H,1-3,6H2

InChI Key

FCJRSPRCZDTGHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)C(CO)O)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-vinyl-7,8-dihydroquinolin-5(6H)-one (Preparation 54C, 0.400 g, 2.31 mmol) and N-methylmorpholine-N-oxide (50% in water, 0.479 mL, 2.31 mmol) in THF (11 mL) at room temperature was added osmium tetroxide (4% in water, 0.725 mL, 0.092 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate (100 mL) and washed with water (50 mL). The organic layer was washed with brine (50 mL), the combined aqueous layers were extracted with ethyl acetate (100 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-(1,2-dihydroxyethyl)-7,8-dihydroquinolin-5(6H)-one (0.226 g, 1.09 mmol, 47% yield) as a yellow oil. The compound had an HPLC ret. time=0.330 min. (condition A); LC/MS M+1=207.9.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.479 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.725 mL
Type
catalyst
Reaction Step Three

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